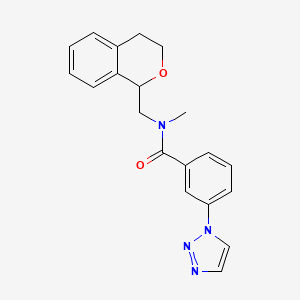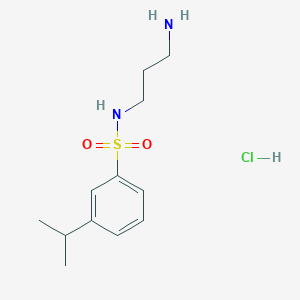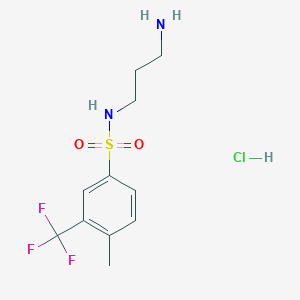
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFB-TAP is a sulfonamide compound that has been synthesized using various methods, and it has been found to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and it has been found to modulate the activity of immune cells such as T cells and macrophages. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potent biological activity, which makes it an ideal candidate for use in various lab experiments. This compound is also relatively easy to synthesize, and it can be obtained in high yields using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of this compound as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the study of this compound could lead to the development of new methods for the synthesis of sulfonamide compounds with potent biological activity.
Synthesemethoden
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride can be synthesized using various methods, including the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-8-3-4-9(7-10(8)11(12,13)14)19(17,18)16-6-2-5-15;/h3-4,7,16H,2,5-6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFPVWYECTXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)
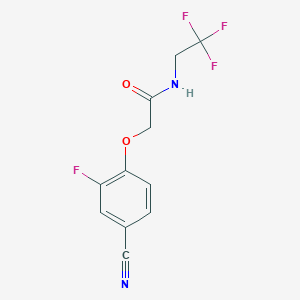
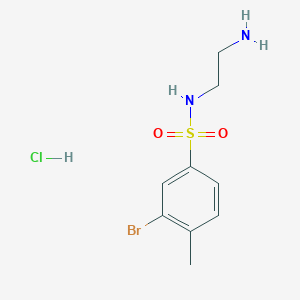
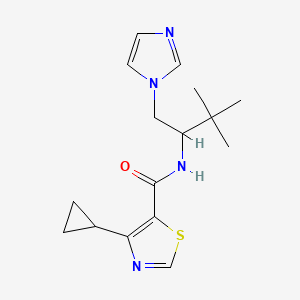
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
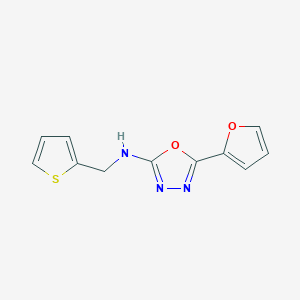
![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
